2-(chloromethyl)pyrimidin-4-ol
Overview
Description
2-(chloromethyl)pyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 2-position and a keto group at the 4-position
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to inhibit certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(chloromethyl)pyrimidin-4-ol might interact with its targets to inhibit their activity, leading to a decrease in inflammation.
Biochemical Pathways
Given the inhibitory effects of pyrimidine derivatives on certain inflammatory mediators, it can be inferred that this compound may affect the biochemical pathways involving these mediators .
Result of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound might lead to a decrease in inflammation at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with various enzymes, including those involved in pyrimidine metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular processes. For instance, 2-(Chloromethyl)pyrimidin-4(3H)-one has been shown to inhibit certain enzymes involved in DNA synthesis, thereby affecting cell proliferation and growth .
Cellular Effects
The effects of 2-(Chloromethyl)pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 2-(Chloromethyl)pyrimidin-4(3H)-one can induce apoptosis in cancer cells by disrupting key signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, this compound has been found to affect cellular metabolism by inhibiting enzymes critical for nucleotide synthesis, leading to reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-(Chloromethyl)pyrimidin-4(3H)-one involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, thereby modulating their activity. For example, 2-(Chloromethyl)pyrimidin-4(3H)-one has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately affecting cell proliferation and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)pyrimidin-4(3H)-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)pyrimidin-4(3H)-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 2-(Chloromethyl)pyrimidin-4(3H)-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(Chloromethyl)pyrimidin-4(3H)-one is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. This compound interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which play crucial roles in the biosynthesis of pyrimidine nucleotides . By inhibiting these enzymes, 2-(Chloromethyl)pyrimidin-4(3H)-one disrupts the production of nucleotides, leading to alterations in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)pyrimidin-4(3H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, 2-(Chloromethyl)pyrimidin-4(3H)-one can accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)pyrimidin-4(3H)-one is an important factor that influences its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with enzymes involved in pyrimidine metabolism . Additionally, 2-(Chloromethyl)pyrimidin-4(3H)-one may undergo post-translational modifications that direct it to specific subcellular compartments, further modulating its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)pyrimidin-4-ol typically involves the chloromethylation of pyrimidin-4(3H)-one. One common method includes the reaction of pyrimidin-4(3H)-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include 2-(aminomethyl)pyrimidin-4(3H)-one, 2-(thiomethyl)pyrimidin-4(3H)-one, and 2-(hydroxymethyl)pyrimidin-4(3H)-one.
Oxidation: Products may include 2-(chloromethyl)pyrimidin-4(3H)-one derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 2-(chloromethyl)pyrimidin-4(3H)-ol.
Scientific Research Applications
2-(chloromethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antimicrobial or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyrimidin-4(3H)-one
- 2-(Iodomethyl)pyrimidin-4(3H)-one
- 2-(Hydroxymethyl)pyrimidin-4(3H)-one
Uniqueness
2-(chloromethyl)pyrimidin-4-ol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl group is less reactive than the bromomethyl and iodomethyl groups, making it more suitable for controlled reactions. Additionally, the presence of the keto group at the 4-position provides opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
2-(chloromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPUYOIOPLNWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604409 | |
Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-88-8 | |
Record name | 2-(Chloromethyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944905-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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